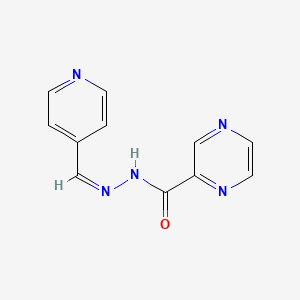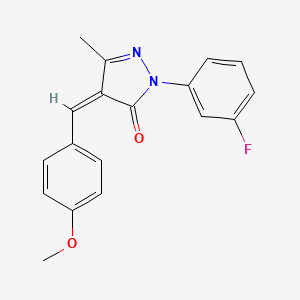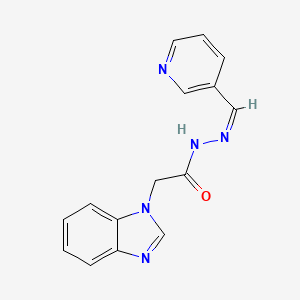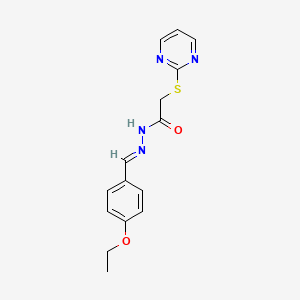![molecular formula C18H19N3OS B5911225 2-(2,5-dimethyl-1H-indol-3-yl)-N'-[1-(2-thienyl)ethylidene]acetohydrazide](/img/structure/B5911225.png)
2-(2,5-dimethyl-1H-indol-3-yl)-N'-[1-(2-thienyl)ethylidene]acetohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2,5-dimethyl-1H-indol-3-yl)-N'-[1-(2-thienyl)ethylidene]acetohydrazide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly referred to as DIMATE, and it has been found to exhibit promising properties that make it suitable for use in scientific research. In
Mecanismo De Acción
The mechanism of action of 2-(2,5-dimethyl-1H-indol-3-yl)-N'-[1-(2-thienyl)ethylidene]acetohydrazide is not fully understood. However, it has been suggested that this compound exerts its anticancer properties by inducing apoptosis in cancer cells. Additionally, DIMATE has been found to inhibit the growth of cancer cells by disrupting the cell cycle.
Biochemical and physiological effects:
2-(2,5-dimethyl-1H-indol-3-yl)-N'-[1-(2-thienyl)ethylidene]acetohydrazide has been found to exhibit several biochemical and physiological effects. This compound has been found to inhibit the activity of certain enzymes, such as tyrosinase and acetylcholinesterase. Additionally, DIMATE has been found to exhibit antioxidant properties, making it suitable for use in the development of new antioxidants.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 2-(2,5-dimethyl-1H-indol-3-yl)-N'-[1-(2-thienyl)ethylidene]acetohydrazide in lab experiments include its high potency and selectivity. Additionally, this compound is relatively easy to synthesize, making it suitable for large-scale production. However, the limitations of using DIMATE in lab experiments include its potential toxicity and limited solubility.
Direcciones Futuras
There are several future directions for the study of 2-(2,5-dimethyl-1H-indol-3-yl)-N'-[1-(2-thienyl)ethylidene]acetohydrazide. One potential direction is the development of new anticancer drugs based on the structure of DIMATE. Additionally, this compound could be studied for its potential use in the treatment of neurological disorders, such as Parkinson's disease. Furthermore, the antibacterial and antifungal properties of DIMATE could be further explored for the development of new antibiotics.
Métodos De Síntesis
The synthesis of 2-(2,5-dimethyl-1H-indol-3-yl)-N'-[1-(2-thienyl)ethylidene]acetohydrazide involves the reaction of 2,5-dimethyl-1H-indole-3-carbaldehyde and 2-thiopheneacetic acid hydrazide in the presence of acetic acid. The reaction mixture is then refluxed for several hours, and the resulting product is purified using column chromatography. This synthesis method has been found to be efficient and yields high-quality product.
Aplicaciones Científicas De Investigación
2-(2,5-dimethyl-1H-indol-3-yl)-N'-[1-(2-thienyl)ethylidene]acetohydrazide has been found to exhibit promising properties that make it suitable for use in scientific research. This compound has been studied for its anticancer properties, and it has been found to inhibit the growth of cancer cells. Additionally, DIMATE has been found to exhibit antibacterial and antifungal properties, making it suitable for use in the development of new antibiotics. Furthermore, this compound has been studied for its potential use in the treatment of neurological disorders, such as Alzheimer's disease.
Propiedades
IUPAC Name |
2-(2,5-dimethyl-1H-indol-3-yl)-N-[(E)-1-thiophen-2-ylethylideneamino]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3OS/c1-11-6-7-16-15(9-11)14(12(2)19-16)10-18(22)21-20-13(3)17-5-4-8-23-17/h4-9,19H,10H2,1-3H3,(H,21,22)/b20-13+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMIDFCJRNBHLOB-DEDYPNTBSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)NC(=C2CC(=O)NN=C(C)C3=CC=CS3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC2=C(C=C1)NC(=C2CC(=O)N/N=C(\C)/C3=CC=CS3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,5-Dimethyl-1H-indol-3-YL)-N'-[(1E)-1-(thiophen-2-YL)ethylidene]acetohydrazide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-[4-(dimethylamino)benzylidene]-4-(4-methylbenzyl)-1-piperazinamine](/img/structure/B5911177.png)
![2-propyn-1-yl 2-[(octylamino)carbonyl]benzoate](/img/structure/B5911185.png)

![4-hydroxy-N'-[1-(3-nitrophenyl)ethylidene]benzohydrazide](/img/structure/B5911202.png)



![3-(10,11-dihydro-5H-dibenzo[b,f]azepin-5-ylamino)-3-oxopropanoic acid](/img/structure/B5911220.png)
![methyl N-[(4-chlorophenyl)sulfonyl]benzenecarboximidoate](/img/structure/B5911230.png)
![2-({[4-(acetylamino)phenyl]sulfonyl}amino)butanoic acid](/img/structure/B5911238.png)
